molecular formula C13H15ClFNO B5356183 1-(2-chloro-4-fluorobenzoyl)azepane

1-(2-chloro-4-fluorobenzoyl)azepane

Cat. No.: B5356183
M. Wt: 255.71 g/mol
InChI Key: NCJPXELQTYKMSY-UHFFFAOYSA-N
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Description

1-(2-chloro-4-fluorobenzoyl)azepane is a chemical compound that belongs to the class of azepane derivatives. It is a potential drug candidate that has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzoyl)azepane involves the inhibition of various cellular pathways such as the PI3K/Akt/mTOR pathway, MAPK/ERK pathway, and NF-κB pathway. It also interacts with various proteins such as Bcl-2, Bax, and caspases, which are involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects such as reducing oxidative stress, inflammation, and DNA damage. It has also been found to modulate the expression of various genes and proteins involved in the regulation of cell growth, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2-chloro-4-fluorobenzoyl)azepane in lab experiments is its potent anticancer and neuroprotective activity. It is also relatively easy to synthesize and purify, making it a viable candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for research on 1-(2-chloro-4-fluorobenzoyl)azepane. One of the areas of interest is the development of novel drug formulations that can enhance its bioavailability and efficacy. Additionally, further studies are needed to investigate its potential applications in other diseases such as diabetes, cardiovascular diseases, and autoimmune disorders. Finally, more research is needed to understand the mechanism of action of this compound and its interactions with other cellular pathways and proteins.
Conclusion:
In conclusion, this compound is a promising drug candidate that has shown potent anticancer and neuroprotective activity. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(2-chloro-4-fluorobenzoyl)azepane involves a multi-step process that includes the reaction of 2-chloro-4-fluorobenzoyl chloride with azepane in the presence of a base. The reaction is followed by purification and characterization of the final product using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

1-(2-chloro-4-fluorobenzoyl)azepane has been extensively studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has also been found to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

azepan-1-yl-(2-chloro-4-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO/c14-12-9-10(15)5-6-11(12)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJPXELQTYKMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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